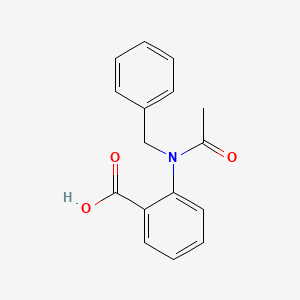

N-acetyl-N-benzylanthranilic acid

Description

N-Acetyl-N-benzylanthranilic acid is a derivative of anthranilic acid (2-aminobenzoic acid) featuring both acetyl and benzyl substituents on the nitrogen atom. The acetyl group enhances stability and modulates solubility, while the benzyl group introduces hydrophobicity, influencing its chemical behavior and applications in pharmaceuticals or organic synthesis.

Properties

Molecular Formula |

C16H15NO3 |

|---|---|

Molecular Weight |

269.29 g/mol |

IUPAC Name |

2-[acetyl(benzyl)amino]benzoic acid |

InChI |

InChI=1S/C16H15NO3/c1-12(18)17(11-13-7-3-2-4-8-13)15-10-6-5-9-14(15)16(19)20/h2-10H,11H2,1H3,(H,19,20) |

InChI Key |

JOMIBSXPZITYFA-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)N(CC1=CC=CC=C1)C2=CC=CC=C2C(=O)O |

solubility |

>40.4 [ug/mL] (The mean of the results at pH 7.4) |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(N-Benzylacetamido)benzoic acid typically involves the acylation of benzylamine with acetic anhydride, followed by the reaction with benzoic acid. The process can be summarized as follows:

Acylation of Benzylamine: Benzylamine is reacted with acetic anhydride to form N-benzylacetamide.

Formation of 2-(N-Benzylacetamido)benzoic Acid: The N-benzylacetamide is then reacted with benzoic acid under suitable conditions to yield the desired product.

Industrial Production Methods: Industrial production of 2-(N-Benzylacetamido)benzoic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: 2-(N-Benzylacetamido)benzoic acid can undergo various chemical reactions, including:

Oxidation: The benzylic position can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the amide group to an amine.

Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation using a palladium catalyst.

Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Benzoic acid derivatives.

Reduction: Benzylamine derivatives.

Substitution: Halogenated benzoic acid derivatives.

Scientific Research Applications

2-(N-Benzylacetamido)benzoic acid has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of novel materials and polymers.

Mechanism of Action

The mechanism of action of 2-(N-Benzylacetamido)benzoic acid involves its interaction with specific molecular targets. The benzylacetamido group can interact with enzymes and receptors, modulating their activity. The compound may also influence cellular pathways by altering the expression of certain genes and proteins.

Comparison with Similar Compounds

Key Observations :

- Acetyl vs. Benzoyl Groups: N-Acetylanthranilic acid (C₉H₉NO₃) has a lower molecular weight and higher water solubility than N-benzoylanthranilic acid (C₁₄H₁₁NO₃) due to the polar carbonyl group in benzoyl increasing hydrophobicity .

- Esterification : Methyl N-acetylanthranilate’s ester group reduces hydrogen bonding, lowering melting points and increasing volatility, making it suitable for flavoring agents .

Research Findings and Trends

- Structure-Activity Relationships (SAR) : Acetylation generally reduces amine reactivity, enhancing drug stability, while benzyl groups improve membrane permeability in drug candidates .

- Electrochemical Applications : Poly-N-phenylanthranilic acid composites show promise in electrode coatings due to their conductive and redox-active properties .

- Synthetic Methodologies : Recent studies highlight microwave-assisted synthesis for N-acylated anthranilic acids, improving yields and reducing reaction times .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.